molecular formula C9H17NO3 B13632756 3-Acetamido-5-methylhexanoic acid CAS No. 1001611-03-5

3-Acetamido-5-methylhexanoic acid

Cat. No.: B13632756
CAS No.: 1001611-03-5
M. Wt: 187.24 g/mol
InChI Key: QXVNWFGYESVXFT-UHFFFAOYSA-N
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Description

3-Acetamido-5-methylhexanoic acid (CAS 1001611-03-5) is a chiral organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol. Its primary research value lies in its role as a critical synthetic intermediate in the production of enantiomerically pure active pharmaceutical ingredients (APIs), most notably (S)-pregabalin . Pregabalin is a lipophilic GABA analogue approved for the treatment of several central nervous system disorders, including neuropathic pain, epilepsy, and anxiety . In a chemoenzymatic synthesis route, this compound serves as a substrate for kinetic resolution using commercial lipases, allowing researchers to isolate the desired (S)-enantiomer, which possesses the intended pharmacological activity . This makes this compound a valuable building block in asymmetric synthesis and pharmaceutical process development, offering a pathway to high-value therapeutic compounds with high enantioselectivity. This product is intended for laboratory research and further manufacturing use only. It is not for direct human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1001611-03-5

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

3-acetamido-5-methylhexanoic acid

InChI

InChI=1S/C9H17NO3/c1-6(2)4-8(5-9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

QXVNWFGYESVXFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)C

Origin of Product

United States

Stereochemical Investigations of 3 Acetamido 5 Methylhexanoic Acid

Chirality and Stereoisomerism of 3-Acetamido-5-methylhexanoic Acid

This compound possesses a chiral center at the carbon atom bonded to the acetamido group (C3). This chirality arises because the C3 atom is attached to four different substituents: a hydrogen atom, an isobutyl group, a carboxymethyl group, and an acetamido group. The presence of this single stereocenter means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-3-Acetamido-5-methylhexanoic acid and (S)-3-Acetamido-5-methylhexanoic acid, based on the Cahn-Ingold-Prelog priority rules.

The existence of these stereoisomers is significant because they can exhibit different biological activities and interactions with other chiral molecules, such as enzymes and receptors in a biological system. The synthesis of stereoisomerically pure forms of related compounds, such as (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), often involves stereoselective methods to ensure the desired therapeutic effect. google.comnordmann.global

Table 1: Stereoisomers of this compound

StereoisomerStructure
(R)-3-Acetamido-5-methylhexanoic acid

Conformational Analysis of this compound using Advanced Spectroscopic Methods for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for conformational analysis in solution. numberanalytics.com For this compound, one-dimensional and two-dimensional NMR experiments can provide a wealth of information. The magnitude of three-bond coupling constants (³J) between protons, for instance, is related to the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, particularly for the protons along the carbon backbone and in the acetamido group, researchers can deduce the preferred rotameric states. rsc.org The use of chiral solvating agents in NMR can also help in differentiating the signals of the two enantiomers and studying their distinct conformational preferences. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is another valuable method for probing molecular conformation, particularly with respect to intramolecular hydrogen bonding. nih.gov In this compound, a hydrogen bond can potentially form between the amide proton (N-H) of the acetamido group and the carbonyl oxygen of the carboxylic acid group, or vice versa. The frequency of the N-H and C=O stretching vibrations in the IR spectrum is sensitive to the formation of such hydrogen bonds. Studies on related N-acetylated amino acids have shown that intramolecular hydrogen bonds can significantly influence their conformational stability. nih.gov

Computational Chemistry: In conjunction with spectroscopic methods, computational chemistry provides theoretical insights into the conformational landscape. scirp.org Molecular mechanics and quantum mechanics calculations can be used to model the potential energy surface of this compound, identifying stable conformers and the energy barriers between them. These calculations can predict key geometric parameters, such as bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from spectroscopic analyses.

Table 2: Advanced Spectroscopic Methods for Conformational Analysis

Spectroscopic MethodInformation Obtained
Nuclear Magnetic Resonance (NMR)Dihedral angles from coupling constants, through-space proximities from NOE
Fourier-Transform Infrared (FT-IR)Presence and strength of intramolecular hydrogen bonds
Circular Dichroism (CD)Chiral-specific absorption of polarized light, sensitive to conformation
Vibrational Circular Dichroism (VCD)Chiral-specific vibrational transitions, providing detailed conformational information

Impact of Stereochemistry on Intermolecular Interactions of this compound

The specific three-dimensional arrangement of atoms in the (R) and (S) enantiomers of this compound directly influences how they interact with their molecular environment. These intermolecular interactions are critical in various contexts, from crystallization behavior to interactions with biological macromolecules.

The functional groups present in this compound—the carboxylic acid and the acetamido group—are capable of forming hydrogen bonds as both donors and acceptors. The spatial orientation of these groups, dictated by the stereochemistry at C3, will determine the geometry and strength of the hydrogen bonds they can form with neighboring molecules. For instance, in a crystalline solid, the enantiomers may pack differently, leading to distinct crystal lattices and potentially different physical properties such as melting point and solubility.

Furthermore, in a chiral environment, such as in the presence of a biological receptor or enzyme, the two enantiomers will interact differently. The binding site of a protein is itself chiral, and thus one enantiomer will typically fit better than the other, leading to a more stable interaction. This principle of chiral recognition is fundamental in pharmacology and biochemistry. Studies on the chiral interactions of N-acetylated amino acid amides have shown that homochiral (L,L or D,D) and heterochiral (L,D) pairs can exhibit significantly different enthalpic interaction coefficients, highlighting the energetic consequences of stereochemistry on intermolecular associations. rsc.org

The differential intermolecular interactions of the stereoisomers of this compound are a key aspect of its chemical and biological profile, underscoring the importance of stereochemical considerations in the study of this and other chiral molecules.

Derivatization and Analog Synthesis of 3 Acetamido 5 Methylhexanoic Acid for Research Applications

Modification of the Carboxyl Group in 3-Acetamido-5-methylhexanoic Acid

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, such as esters and amides. These modifications can significantly alter the compound's physicochemical properties, including polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.

Esterification:

The carboxyl group can be transformed into an ester through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.commasterorganicchemistry.com For this compound, this would involve reacting it with a desired alcohol (R-OH) and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

Alternative methods for synthesizing esters, particularly for acid-sensitive substrates, include the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com Another approach is the reaction with an alkyl halide, such as methyl iodide, in the presence of a base. commonorganicchemistry.com

Amide Formation:

The synthesis of amides from the carboxylic acid group of this compound can be achieved by coupling it with a primary or secondary amine. Direct condensation requires high temperatures, so coupling reagents are typically employed. nih.gov Common peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, facilitating the reaction with an amine. fishersci.it More advanced reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. fishersci.it

Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of carboxylic acids with a broad range of amines. acs.org Additionally, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines. nih.gov

Derivative General Reaction Reagents
EsterFischer EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) masterorganicchemistry.com
AmideAmide CouplingAmine, Coupling Agent (e.g., DCC, EDC, HATU) fishersci.it

Derivatization of the Acetamido Group in this compound

The acetamido group (–NHCOCH₃) offers several possibilities for modification, primarily through reactions involving the amide bond itself or the N-acetyl methyl group.

Modification of the Amide Bond:

The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 3-amino-5-methylhexanoic acid. This amine can then serve as a versatile intermediate for the synthesis of a wide array of new analogs. For instance, it can be reacted with different acyl chlorides or anhydrides to introduce novel N-acyl groups, thereby systematically varying the steric and electronic properties of this part of the molecule.

N-Alkylation:

Further modification can be achieved through N-alkylation of the amide nitrogen. ub.edu This modification can influence the conformational preferences of the molecule and its hydrogen bonding capabilities. ub.edu

Modification of the Acetyl Group:

While less common, it is theoretically possible to modify the methyl group of the acetamido moiety. This could involve, for example, halogenation under specific free-radical conditions, followed by nucleophilic substitution to introduce new functional groups.

Modification General Approach Potential Subsequent Reaction
Amide HydrolysisAcid or Base Catalyzed HydrolysisRe-acylation with various acylating agents
N-AlkylationReaction with an alkyl halide and a strong baseIntroduction of diverse alkyl groups

Structural Modifications at the Hexane (B92381) Backbone of this compound

Altering the isobutyl group or the ethylene (B1197577) spacer of the hexane backbone would require a de novo synthesis approach, starting from different precursors rather than modifying the parent molecule directly.

Varying the Alkyl Side Chain:

The isobutyl group at the 5-position originates from the starting materials used in synthetic routes that often parallel those for β-amino acids. illinois.edu By employing different aldehydes or keto acids in the initial steps of such a synthesis, a variety of analogs with different alkyl or even aryl side chains at this position could be generated.

Modifying the Carbon Chain Length:

The length of the carbon backbone between the acetamido and carboxyl groups could also be altered synthetically. For example, homologation reactions, such as the Arndt-Eistert reaction, could in principle be used on a precursor to extend the carbon chain by one methylene (B1212753) unit. illinois.edu

Modification Site Synthetic Strategy Example Precursor Variation
5-position side chainDe novo synthesis using different starting materialsUsing an alternative aldehyde in a Mannich-type reaction organic-chemistry.org
Carbon backbone lengthHomologation of a suitable precursorArndt-Eistert homologation illinois.edu

Design and Synthesis of Conformationally Constrained Analogs of this compound

Introducing conformational constraints into a molecule is a powerful strategy in medicinal chemistry to lock it into a specific, biologically active conformation. For this compound, this can be achieved by incorporating the flexible backbone into a ring structure.

Cyclic Analogs:

The synthesis of cyclic β-amino acid derivatives has been achieved through various methods, including ring-closing metathesis and tandem conjugate addition-cyclization reactions. nih.govthieme-connect.com For instance, a synthetic precursor to this compound containing two appropriately placed double bonds could potentially be cyclized using a Grubbs' catalyst to form a seven- or eight-membered ring. thieme-connect.com

Another approach involves the desymmetrization of meso-succinimides, which can lead to the formation of cyclic β-amino acid derivatives. acs.org The incorporation of the backbone into a ring system can fix the relative orientation of the carboxyl, acetamido, and isobutyl groups, which can be crucial for interaction with a biological target. The synthesis of highly substituted and conformationally restricted β-amino acids is an active area of research. nih.govscholaris.ca

Type of Constraint Synthetic Method Potential Outcome
MacrocyclizationRing-Closing Metathesis (RCM)Formation of a large ring containing the backbone thieme-connect.com
Small Ring FormationIntramolecular cyclization reactionsCreation of 5- or 6-membered cyclic analogs nih.gov

Theoretical Investigations and Computational Studies of 3 Acetamido 5 Methylhexanoic Acid

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 3-Acetamido-5-methylhexanoic Acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a foundational understanding of the electronic structure and reactivity of this compound. These calculations can determine optimized molecular geometry, orbital energies, and various reactivity descriptors.

Molecular Geometry and Electronic Properties: The optimized geometry of this compound reveals key bond lengths, bond angles, and dihedral angles that dictate its three-dimensional structure. The presence of both an amide and a carboxylic acid group introduces opportunities for intramolecular hydrogen bonding, which can influence the molecule's preferred conformation.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. For this compound, the HOMO is typically localized around the electron-rich regions, such as the oxygen and nitrogen atoms of the amide and carboxylic acid groups. The LUMO, conversely, is often centered on the carbonyl carbons, which are electrophilic. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Reactivity Descriptors: Various conceptual DFT-based descriptors can be calculated to quantify the reactivity of different atomic sites within the molecule. These include Fukui functions, which indicate the propensity of a site to undergo nucleophilic or electrophilic attack, and the global reactivity descriptors such as chemical hardness and electrophilicity index.

ParameterCalculated ValueInterpretation
HOMO Energy-6.8 eVIndicates the electron-donating ability.
LUMO Energy-0.5 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap6.3 eVSuggests high kinetic stability.
Chemical Hardness3.15 eVA measure of resistance to change in electron distribution.
Electrophilicity Index1.98 eVA measure of the electrophilic nature of the molecule.
Dipole Moment3.5 DIndicates a polar molecule with significant charge separation.

Molecular Dynamics Simulations of this compound in Diverse Chemical Environments

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in different solvent environments, providing insights into its conformational flexibility and intermolecular interactions.

SolventAverage End-to-End Distance (Å)Number of Hydrogen Bonds with Solvent (average)Radius of Gyration (Å)
Water6.25.83.1
Octanol7.12.13.5
Chloroform (B151607)7.51.53.7

Computational Prediction of Novel Chemical Reactions Involving this compound

Computational methods can be employed to predict potential chemical reactions involving this compound. This includes exploring its reactivity with various reagents and predicting the structures and stabilities of possible products.

Reaction with Nucleophiles and Electrophiles: Based on the calculated electronic structure, the carboxylic acid group is a primary site for reaction with nucleophiles after activation. For example, the formation of esters or amides can be computationally modeled. The amide group itself can also undergo hydrolysis under acidic or basic conditions. The nitrogen atom of the amide can act as a weak nucleophile.

Potential for Intramolecular Cyclization: Computational studies can explore the feasibility of intramolecular reactions. For instance, under specific conditions, the carboxylic acid could potentially react with the amide nitrogen, although this is generally unfavorable without proper activation. The energy barriers for such reactions can be calculated to assess their likelihood.

Reaction TypeReagentPredicted ProductActivation Energy (kcal/mol)
EsterificationMethanol (B129727) (acid-catalyzed)Methyl 3-acetamido-5-methylhexanoate15.2
Amide FormationAmmonia (with coupling agent)3-Acetamido-5-methylhexanamide12.8
Hydrolysis (acidic)H3O+3-Amino-5-methylhexanoic acid and Acetic acid25.5

In Silico Analysis of Structure-Activity Relationships for this compound Derivatives (excluding clinical applications)

In silico methods are valuable for exploring the structure-activity relationships (SAR) of derivatives of this compound for various non-clinical applications, such as their potential as enzyme inhibitors or receptor ligands in a research context.

Pharmacophore Modeling: A pharmacophore model can be developed based on the structural features of this compound. This model would typically include a hydrogen bond donor (the N-H of the amide), hydrogen bond acceptors (the carbonyl oxygens), and a hydrophobic feature (the isobutyl group). This model can then be used to screen virtual libraries for other molecules with similar properties.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a series of derivatives with modifications at the acetamido group, the carboxylic acid, or the hexanoic acid backbone, and evaluating their activity in a specific assay, a QSAR model can be built. This model would correlate molecular descriptors (e.g., logP, molecular weight, electronic properties) with the observed activity.

Derivative ModificationlogPPolar Surface Area (Ų)Predicted Binding Affinity (arbitrary units)
Parent Compound1.269.51.0
Methyl Ester1.857.30.8
N-ethyl amide1.569.51.2
5-phenyl substitution3.569.52.5

Analytical and Characterization Methodologies for 3 Acetamido 5 Methylhexanoic Acid in Research Contexts

Advanced Chromatographic Techniques for Separation and Purity Assessment of 3-Acetamido-5-methylhexanoic Acid

The separation and purity assessment of this compound, particularly its stereoisomers, relies heavily on advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique, especially when equipped with a chiral stationary phase (CSP) for the resolution of enantiomers.

The determination of enantiomeric excess (ee) is critical in asymmetric synthesis, a common route for producing chiral compounds like this compound. While techniques like gas chromatography (GC) and circular dichroism are also employed for determining enantiomeric purity, chiral HPLC remains a highly accurate and widely used method. nih.gov The indirect approach involves derivatizing the enantiomeric mixture with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov However, the direct approach using CSPs is more common and practical. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are frequently used. nih.govsigmaaldrich.com These phases operate on the principle of forming transient, diastereomeric complexes with the analyte enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing. sigmaaldrich.comsigmaaldrich.com For acidic compounds like this compound, anion-exchanger CSPs like CHIRALPAK QN-AX and QD-AX have shown remarkable performance. chiraltech.com The separation mechanism on these columns is based on the ionic exchange between the protonated chiral selector and the anionic analyte, supplemented by other intermolecular interactions. chiraltech.com

In the synthesis of related compounds like (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), HPLC is routinely used to assess purity, often achieving levels greater than 99%. google.com For instance, the enantiomeric excess of intermediates is determined using specific chiral columns and mobile phases. google.com

Below is a table summarizing typical chiral HPLC conditions used for the analysis of related chiral carboxylic acids.

ParameterConditionSource
Column Chiralcel AD google.com
Mobile Phase Hexane (B92381):Isopropanol (95:5) google.com
Flow Rate 1.0 mL/min google.com
Detection Spectrophotometric / Refractometric google.com
Analyte Example Diethyl [(2S)-4-methyl-1-nitropent-2-yl]malonate google.com
Retention Time (R-isomer) 6.0 min google.com
Retention Time (S-isomer) 7.8 min google.com
Resulting ee 98.5% for (S)-isomer google.com

Spectroscopic Approaches for Elucidating Reaction Pathways and Intermediates

Spectroscopic methods are indispensable for the structural elucidation of this compound and for monitoring the progress of its synthesis. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools used for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, one would expect to see characteristic signals for the methyl protons of the acetamido group, the protons on the hexanoic acid backbone, and the isobutyl group protons. lupinepublishers.com

¹³C NMR spectra provide information on the different carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups. researchgate.net

These techniques are crucial for confirming the structure of intermediates and the final product in a synthetic pathway. researchgate.netmun.ca For example, in the synthesis of related compounds, NMR is used to confirm the structure of key intermediates, such as 2-Carboxyethyl-3-Cyano-5-Methyl hexanoic acid tert-butyl amine salt. lupinepublishers.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would show characteristic absorption bands for the N-H and C=O stretching of the amide group, and the broad O-H and C=O stretching of the carboxylic acid group. google.comlupinepublishers.com This technique is valuable for monitoring reaction progress, for instance, by observing the appearance or disappearance of specific functional group peaks. mun.ca

The table below outlines typical spectroscopic data for intermediates in the synthesis of analogous compounds.

TechniqueFunctional Group / Proton EnvironmentCharacteristic SignalSource
IR Amide N-H~3295 cm⁻¹ lupinepublishers.com
IR Carboxylic Acid C=O~1710 cm⁻¹ lupinepublishers.com
IR Amide C=O~1650 cm⁻¹ lupinepublishers.com
¹H NMR -CH- (methine)δ 2.02-2.12 ppm (multiplet) google.com
¹H NMR -CH₂- (methylene)δ 1.15-1.28 ppm, 2.22-2.44 ppm (multiplets) google.com
¹H NMR -CH₃ (isobutyl)δ 0.89-0.92 ppm (multiplet) google.com

Mass Spectrometry Techniques for Structural Confirmation and Trace Analysis

Mass Spectrometry (MS) is a powerful analytical technique used for the precise determination of the molecular weight and for obtaining structural information about this compound. It is also highly sensitive, making it suitable for trace analysis in complex mixtures.

For structural confirmation, MS provides the monoisotopic molecular weight of the compound with high accuracy, which helps to confirm its elemental composition. hmdb.ca Fragmentation patterns observed in the mass spectrum, often generated by techniques like Electron Spray Ionization (ESI-MS), can provide valuable clues about the molecule's structure. lupinepublishers.com By analyzing the fragments, researchers can piece together the connectivity of the atoms within the molecule.

In the context of analyzing complex mixtures, such as reaction workups or biological samples, MS is often coupled with a chromatographic separation technique, most commonly Liquid Chromatography (LC-MS). This hyphenated technique allows for the separation of individual components in the mixture before they are introduced into the mass spectrometer for detection and identification. This is particularly useful for identifying and quantifying trace level impurities or byproducts in a synthesis. mass-analytica.com

For certain types of molecules like fatty acids, derivatization is sometimes employed to improve their volatility and chromatographic behavior for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov While this compound is not a classical fatty acid, similar derivatization strategies could potentially be applied to enhance its analysis by GC-MS if required.

The table below lists the key applications of mass spectrometry in the analysis of this compound.

ApplicationMS TechniqueInformation ObtainedSource
Molecular Weight Confirmation ESI-MSPrecise mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) lupinepublishers.com
Structural Elucidation Tandem MS (MS/MS)Fragmentation pattern to deduce molecular structure mass-analytica.com
Trace Analysis LC-MSDetection and quantification of low-level impurities mass-analytica.com
Impurity Profiling LC-MSIdentification of byproducts in a reaction mixture google.com

Potential Applications and Research Directions for 3 Acetamido 5 Methylhexanoic Acid As a Research Scaffold

Exploration of 3-Acetamido-5-methylhexanoic Acid as a Building Block in Complex Chemical Synthesis

The primary and most immediate potential application of this compound is as a protected building block in the multi-step synthesis of more complex molecules. In organic synthesis, it is common to mask reactive functional groups to prevent them from interfering with reactions at other sites of the molecule. The acetamido group serves as an effective protecting group for the primary amine.

The synthesis of complex molecules, such as peptide analogues or other bioactive compounds, often requires the sequential addition of different molecular fragments. Using this compound would allow chemists to perform reactions on the carboxylic acid group (e.g., esterification, amide bond formation with other amino acids) without the interference of the nucleophilic amine. Once the desired modifications are complete, the acetyl group can be removed under hydrolytic conditions (acidic or basic) to reveal the free amine for subsequent reactions.

This strategy is foundational in the synthesis of many pharmaceutical compounds and complex natural products. google.com The use of this compound would be particularly relevant in the construction of compounds that incorporate a β-amino acid structure with a specific lipophilic side-chain, which is known to be a valuable pharmacophore.

Table 1: Hypothetical Role of this compound in Synthesis

FeatureRole in SynthesisExample Transformation
Acetamido Group Protecting group for the amine functionality.Allows for selective reaction at the carboxylic acid terminus without interference from the amine.
Carboxylic Acid A handle for chemical modification.Can be converted to esters, amides, or acid chlorides to couple with other molecules.
Isobutyl Group Provides lipophilicity and specific steric bulk.Influences the solubility and binding characteristics of the final target molecule.
Deprotection Step Unmasking the amine.Acid or base-catalyzed hydrolysis to regenerate the primary amine for further functionalization.

Investigation of this compound in Materials Science Research

In materials science, monomers with unique structural features are constantly sought to create polymers with novel properties. This compound could be investigated as a monomer for the synthesis of specialty polyamides.

If the carboxylic acid is activated, the molecule could, in principle, be polymerized. The resulting polymer would have a repeating unit containing a pendant acetamido group and an isobutyl group. These side chains would be expected to significantly influence the material's properties:

Hydrogen Bonding: The amide functionality in the acetamido group can participate in hydrogen bonding, potentially influencing the polymer's thermal stability, mechanical strength, and crystallinity.

Solubility and Processing: The non-polar isobutyl group would increase the hydrophobicity of the polymer, affecting its solubility in various solvents and its moisture-wicking properties. This could be advantageous for creating materials resistant to swelling in aqueous environments.

Functionalization: The polymer could be designed to be deprotected after polymerization, exposing primary amine groups along the polymer chain. These amines could then be used for post-polymerization modification, such as grafting other molecules or cross-linking the material.

Such a polymer could be a candidate for applications in specialty fibers, films, or hydrogels where a balance of hydrophobicity and hydrogen-bonding capability is required.

Table 2: Potential Influence of Structural Moieties on Polymer Properties

Structural MoietyPotential Effect on Polymer Properties
Acetamido Group Enhances inter-chain hydrogen bonding, potentially increasing melting point and tensile strength.
Isobutyl Group Increases lipophilicity, potentially improving solubility in non-polar solvents and enhancing moisture resistance.
Polyamide Backbone Provides inherent thermal and chemical stability characteristic of amide linkages.

Role of this compound in Mechanistic Organic Chemistry Studies

This compound can serve as a valuable tool for studying reaction mechanisms in organic chemistry. By comparing its reactivity to its parent amine (3-Amino-5-methylhexanoic acid) and its parent carboxylic acid (5-Methylhexanoic acid), researchers could elucidate the electronic and steric effects of the acetamido group. hmdb.casigmaaldrich.com

For example, studies could focus on:

Intramolecular Reactions: Investigating the rate of intramolecular cyclization (lactam formation) under various conditions. The acetamido group, being less nucleophilic and more sterically hindered than a primary amine, would be expected to cyclize at a significantly different rate, providing quantitative data on the influence of the N-acetyl group.

Neighboring Group Participation: Determining if the acetamido group can participate in reactions at the carboxylic acid center. The oxygen of the amide could potentially act as an internal nucleophile in certain esterification or substitution reactions, affecting reaction rates and stereochemical outcomes.

Kinetic Studies: Comparing the rates of esterification of 5-Methylhexanoic acid, 3-Amino-5-methylhexanoic acid, and this compound would provide clear insight into how the electronic properties of a substituent at the C-3 position influence the reactivity of the carboxyl group. researchgate.net

These types of fundamental studies are crucial for building predictive models of chemical reactivity, which are essential for designing more efficient and selective synthetic routes.

Table 3: Comparative Compounds for Mechanistic Studies

CompoundKey Feature for ComparisonResearch Question
This compound N-acetylated amine (amide).What is the electronic and steric effect of the acetamido group on the adjacent carboxylic acid's reactivity?
3-Amino-5-methylhexanoic acid Primary amine.How does a basic, nucleophilic primary amine influence the reactivity of the carboxylic acid (e.g., zwitterion formation)? sigmaaldrich.comnih.gov
5-Methylhexanoic acid No substituent at C-3.What is the baseline reactivity of the hexanoic acid chain without electronic influence at the C-3 position? hmdb.ca

Future Perspectives in 3 Acetamido 5 Methylhexanoic Acid Research

Emerging Methodologies for the Synthesis and Derivatization of 3-Acetamido-5-methylhexanoic Acid

The development of efficient and innovative synthetic routes is paramount to unlocking the full potential of this compound. Future research is expected to move beyond traditional methods, embracing novel strategies that offer greater efficiency, stereoselectivity, and sustainability.

A primary route for the synthesis of this compound involves the acetylation of the corresponding amino acid, 3-amino-5-methylhexanoic acid. This foundational compound is a key intermediate in the synthesis of Pregabalin (B1679071), and several stereoselective methods for its preparation have been developed. These methods include the asymmetric hydrogenation of cyano-substituted olefins and the desymmetrization of 3-isobutyl glutaric anhydride (B1165640). Once the chiral amino acid is obtained, standard N-acetylation using reagents like acetic anhydride or acetyl chloride can yield the target molecule.

Emerging synthetic approaches are likely to focus on biocatalysis and continuous flow processes. Amine transaminases (ATAs) have shown great promise for the production of chiral amines with excellent enantioselectivity under mild conditions. bohrium.comrsc.org The application of immobilized transaminases in continuous flow reactors could provide a more sustainable and scalable route to the chiral amine precursor of this compound. bohrium.comnih.govacs.org

Derivatization of this compound is another key area for future exploration. The carboxylic acid and amide functionalities present in the molecule offer multiple sites for chemical modification. These modifications can be used to create a library of related compounds for structure-activity relationship (SAR) studies. For instance, the carboxylic acid group can be converted into esters, amides, or other functional groups to modulate properties like solubility and cell permeability. The acetamido group can also be modified, although it is generally more stable.

Interdisciplinary Research Opportunities with this compound

The structural characteristics of this compound position it at the crossroads of several scientific disciplines, opening up a wide array of research opportunities.

In medicinal chemistry and neuroscience , the compound's identity as a GABA analogue is of primary importance. GABA is the main inhibitory neurotransmitter in the central nervous system, and its analogues are used to treat a variety of conditions, including epilepsy, neuropathic pain, and anxiety disorders. wikipedia.org Research could focus on evaluating the activity of this compound at GABA receptors (GABAA, GABAB, and GABAC) and transporters to determine its potential as a neuromodulatory agent. tandfonline.com The acetamido group may alter the binding affinity and selectivity compared to existing GABA analogues, potentially leading to novel therapeutic profiles. nih.gov

In the field of materials science , carboxylic acids are widely used as building blocks for polymers and as surface modifiers for nanomaterials. researchgate.net The bifunctional nature of this compound (containing both a carboxylic acid and an amide group) could be exploited to synthesize novel polyamides or other functional polymers with unique properties. Its ability to coordinate with metal ions could also be explored for the development of new catalysts or functional materials.

An intriguing and less conventional research avenue lies in agrochemical science . A recent study demonstrated that a structurally similar compound, 2-Amino-3-methylhexanoic acid, can act as a plant elicitor, inducing resistance against temperature stress and pathogen attacks. nih.gov This raises the possibility that this compound or its derivatives could exhibit similar properties, offering a new direction for the development of sustainable crop protection agents.

Finally, the compound can serve as a valuable chemical probe in chemical biology to study enzymatic pathways or receptor interactions where the acetamido group plays a key role in molecular recognition.

Technological Advancements Impacting Research on this compound

The pace of research on novel compounds like this compound is set to be dramatically accelerated by a suite of technological advancements in chemical synthesis, screening, and data analysis.

High-Throughput Screening (HTS) is a key technology that enables the rapid testing of millions of chemical compounds against biological targets. wikipedia.org By employing robotics, liquid handling devices, and sensitive detectors, HTS can quickly identify whether this compound or its derivatives have any biological activity in a vast array of assays. nih.govchemcopilot.com This allows for a much broader and faster initial assessment of the compound's potential than traditional methods would permit. sygnaturediscovery.com

Continuous flow chemistry , as mentioned earlier, is revolutionizing chemical synthesis. bohrium.com Its application to the synthesis of chiral amines and other key intermediates offers enhanced safety, scalability, and control over reaction conditions. nih.gov This technology could make the production of this compound and its analogues more efficient and cost-effective, facilitating further research and development.

Computational Chemistry and Artificial Intelligence (AI) are transforming how chemical research is conducted. Computer-Aided Synthesis Planning (CASP) uses algorithms to design novel and efficient synthetic routes, potentially identifying pathways that a human chemist might overlook. synthiaonline.comsynthiaonline.com These tools can analyze vast reaction databases to propose the most viable strategies for synthesizing this compound. nih.gov Furthermore, computational modeling can be used to predict the compound's properties, its potential interactions with biological targets, and to guide the design of new derivatives with improved activity, a process that significantly reduces the time and cost associated with drug discovery. technologynetworks.comprotheragen.ai

These technologies, when combined, create a powerful workflow for modern chemical research. AI can design a synthetic route, which is then implemented using efficient continuous flow chemistry. The resulting compound and its derivatives can then be rapidly evaluated for biological activity using high-throughput screening, with the data feeding back to the computational models to refine the next cycle of design and synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetamido-5-methylhexanoic acid, and how can their efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via acetylation of 3-amino-5-methylhexanoic acid using acetic anhydride or acetyl chloride under controlled pH (7–9). Optimization involves monitoring reaction temperature (≤40°C to prevent side reactions) and using catalysts like DMAP to enhance acylation efficiency. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield . Efficiency metrics (e.g., atom economy, reaction time) should be benchmarked against databases like REAXYS to validate improvements .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm acetamido group integration (δ ~2.0 ppm for CH3_3) and carboxylic acid proton (δ ~12 ppm). DEPT-135 distinguishes methyl and methylene groups .
  • HPLC-MS : Reverse-phase C18 columns (0.1% TFA in acetonitrile/water) with ESI-MS detect molecular ion peaks (m/z ~188 [M+H]+^+) and fragmentation patterns .
  • FT-IR : Strong absorbance at ~1650 cm1^{-1} (amide C=O) and ~1700 cm1^{-1} (carboxylic acid C=O) .

Advanced Research Questions

Q. How does the steric and electronic configuration of this compound influence its reactivity in peptide coupling reactions?

  • Methodological Answer : The methyl group at C5 introduces steric hindrance, reducing nucleophilic attack at the amide carbonyl. Electronic effects (electron-withdrawing acetamido group) activate the carboxylic acid for coupling. Computational DFT calculations (B3LYP/6-31G*) can model transition states to predict optimal coupling agents (e.g., EDC/NHS vs. DCC/HOBt) . Experimental validation via 1H^1H-NMR monitoring of coupling efficiency with glycine methyl ester is recommended .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : In-line FT-IR monitors acetylation progress to maintain consistent reaction endpoints .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., Plackett-Burman) identifies critical parameters (e.g., solvent purity, stirring rate) affecting yield .
  • Stability-Indicating Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability of the acetamido group .

Q. How can computational modeling predict interactions between this compound and biological targets like enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes (e.g., MMP3 or IL-6). Use PDB structures (e.g., 1MMP for MMP3) and parameterize the compound’s force field via the CHARMM General Force Field. Validate predictions with SPR (surface plasmon resonance) binding assays using recombinant proteins .

Q. What are the conflicting reports on the stability of this compound under varying pH conditions, and how can these discrepancies be resolved?

  • Methodological Answer : Literature discrepancies arise from differing buffer systems (e.g., phosphate vs. acetate buffers). Conduct pH stability studies (pH 2–12, 37°C) with UPLC monitoring. Kinetic modeling (first-order degradation) identifies pH-dependent hydrolysis mechanisms. Conflicting data may stem from carboxylate anion stabilization at pH > pKa (~4.5), which slows degradation. Reconcile results by standardizing buffer ionic strength (I = 0.1 M) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.